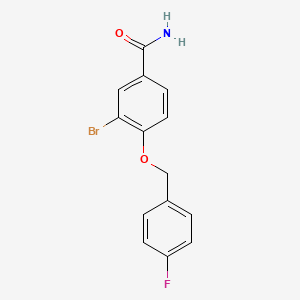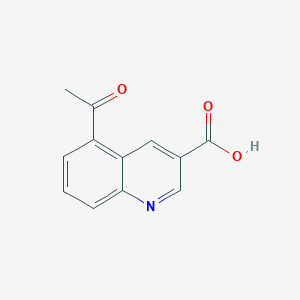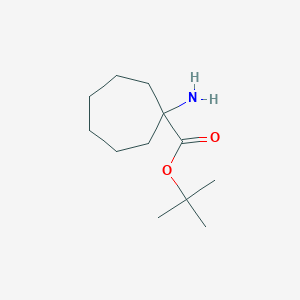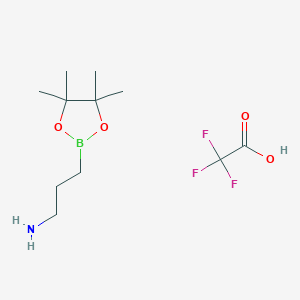![molecular formula C21H17N3O2 B2550306 N-(4-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-2-フェノキシアセトアミド CAS No. 887198-16-5](/img/structure/B2550306.png)
N-(4-(イミダゾ[1,2-a]ピリジン-2-イル)フェニル)-2-フェノキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a phenyl group, and a phenoxyacetamide group, making it a complex and versatile molecule.
科学的研究の応用
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has several scientific research applications:
作用機序
Target of Action
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is a compound that has been synthesized and evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are the primary targets of this compound.
Mode of Action
The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide interacts with its targets, namely acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase, by inhibiting their activities
Biochemical Pathways
The inhibition of acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase by N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide affects several biochemical pathways. For instance, the inhibition of acetyl cholinesterase and butrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission . On the other hand, the inhibition of Lipoxygenase can affect the metabolism of arachidonic acid, leading to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The molecular and cellular effects of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide’s action are primarily related to its inhibitory activity against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . By inhibiting these enzymes, this compound can affect nerve signal transmission and inflammatory responses, among other processes.
生化学分析
Biochemical Properties
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has been found to interact with several enzymes and proteins. For instance, it has shown inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These interactions suggest that N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide could play a significant role in various biochemical reactions .
Cellular Effects
Some studies have suggested that it may have potential anticancer activity against breast cancer cells . It’s also been found to have inhibitory effects on certain enzymes, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Given its inhibitory activities against certain enzymes, it’s likely that it interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the condensation of 2-aminopyridine with α-bromoacetophenone derivatives . The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions . Finally, the phenoxyacetamide group is attached through an amidation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and phenoxyacetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 4-alkylaminoimidazo[1,2-a]pyridines linked to carbamate
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a phenoxyacetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
特性
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(15-26-18-6-2-1-3-7-18)22-17-11-9-16(10-12-17)19-14-24-13-5-4-8-20(24)23-19/h1-14H,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYMSDBJESOCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)


![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)






